molecular formula C11H11BBrNO4 B1520040 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 943552-04-3

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1520040
CAS No.: 943552-04-3
M. Wt: 311.93 g/mol
InChI Key: ZKMPNCNELZIKDC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a useful research compound. Its molecular formula is C11H11BBrNO4 and its molecular weight is 311.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flame Retardancy in Polymers

  • Research Overview: A study by Wiącek et al. (2015) explored the use of boronated styrenes, including 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, as reactive flame retardants (FR) in polymers. These compounds were incorporated into the polymer backbone of polystyrene to enhance its flame retardancy.
  • Key Findings: The research found that these boronated styrenes could be effectively copolymerized with styrene, leading to polymers with varied flame retardant properties. The study demonstrated that the chemical modification with boronated styrenes effectively reduced the flammability of polystyrene (Wiącek et al., 2015).

Synthesis of Ortho-Functionalized Arylboronic Acids

  • Research Overview: Another study by Da̧browski et al. (2007) focused on the synthesis of ortho-functionalized arylboronic acids using derivatives of protected phenylboronic acid, including 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan. This compound was used as an intermediate in the synthesis process.
  • Key Findings: The study successfully demonstrated a method to produce various ortho-functionalized arylboronic acids, which have significant potential in organic synthesis and pharmaceutical applications (Da̧browski et al., 2007).

Structural and Thermal Properties

  • Research Overview: Research by Durka et al. (2011) investigated the polymorphism of arylboronic azaesters, including 6-butyl-2-(4′-bromophenyl)-(N−B)-1,3,6,2-dioxazaborocane. The study combined experimental and computational methods to explore the structural and thermal properties of this compound.
  • Key Findings: The research revealed significant insights into the different polymorphic structures, their thermal expansion, and stability. This understanding is crucial in the field of crystal engineering and pharmaceutical formulation (Durka et al., 2011).

Synthesis of Novel Compounds

  • Research Overview: Lermontova et al. (2008) conducted a study on the synthesis of new 1,3,6,2-dioxazaborocanes, which involved reactions of aryl- or methylboronic acids with dialkanolamines, leading to a range of novel compounds.
  • Key Findings: The synthesized compounds showed potential for further applications in chemical synthesis, highlighting the versatility of 1,3,6,2-dioxazaborocane derivatives in creating new chemical entities (Lermontova et al., 2008).

Properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMPNCNELZIKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659281
Record name 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943552-04-3
Record name 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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